Zinc isooctanoate
Description
Significance and Role in Contemporary Chemical Science
In modern chemical research, zinc isooctanoate is recognized for its role as a catalyst and an additive in material synthesis. ontosight.aiontosight.ai Its significance stems from its catalytic activity, which is leveraged in organic synthesis and polymerization, and its ability to enhance the properties of materials like coatings and lubricants. americanelements.comontosight.ai The zinc ion in the compound functions as a Lewis acid, enabling it to facilitate a variety of chemical transformations. rsc.orglibretexts.org
Academic and industrial research highlights this compound's utility in several key areas:
Catalysis: The compound is extensively studied as a catalyst, particularly in the production of polyurethanes. valuates.comgoogle.com It is known to promote the cross-linking of isocyanates, acting as a slower gelling but effective cross-linking catalyst. valuates.com This characteristic allows for better control over the polymerization process. Research also explores its use in other catalytic reactions, such as polymerization and oxidation. ontosight.ai Zinc carboxylates, the class of compounds to which this compound belongs, are known to be effective catalysts in transesterification and polymerization reactions. ontosight.ai The catalytic effect of the Zn²⁺ ion is attributed to its ability to activate carbonyl bonds and shift the equilibrium towards more reactive species. rsc.org
Polymer and Materials Science: this compound serves as a heat stabilizer for synthetic resins like polyvinyl chloride (PVC). google.comjlu.edu.cn In a study on PVC stabilization, a system using barium isooctoate and this compound demonstrated good initial color and improved transparency. jlu.edu.cn When used with co-stabilizers like hydrotalcite, it significantly enhances the thermal stability of PVC. jlu.edu.cn Its solubility in organic solvents also makes it a valuable component in the formulation of coatings, where it can improve adhesion, hardness, and resistance to degradation. ontosight.ai
Environmentally Conscious Chemistry: There is a notable trend in research and industry towards replacing more toxic metal catalysts. This compound is considered an environmentally friendlier alternative to catalysts containing tin, lead, or mercury, which are facing increasing regulatory pressure. valuates.comallhdi.com
The diverse applications of this compound in academic and industrial research are summarized in the table below.
| Area of Application | Specific Role of this compound | Key Research Findings |
|---|---|---|
| Polyurethane Production | Catalyst | Acts as a slower gelling and effective cross-linking catalyst, offering an alternative to tin, lead, and mercury compounds. valuates.com |
| PVC Stabilization | Heat Stabilizer | Improves initial color and transparency; exhibits a strong synergistic effect with co-stabilizers like hydrotalcite to enhance thermal stability. jlu.edu.cn |
| Coatings | Performance Enhancer | Improves adhesion, hardness, and resistance to degradation due to its chemical properties. ontosight.ai |
| Organic Synthesis | Catalyst / Catalyst Precursor | The zinc ion facilitates various molecular transformations, including polymerization and oxidation reactions. ontosight.aiontosight.aiontosight.ai |
| Lubricant Additives | Anti-wear and Anti-corrosion Additive | Enhances the performance and longevity of lubricants in mechanical systems. ontosight.ai |
Historical Trajectory of Academic Inquiry Pertaining to this compound
The academic study of this compound is intrinsically linked to the broader history of zinc chemistry and the development of the polymer and coatings industries. While metallic zinc was produced on a large scale in China by the 16th century and first isolated in the West in 1743, the study of its organometallic compounds is a more recent development. britannica.com
The historical timeline of academic interest in zinc compounds can be outlined as follows:
Early Zinc Chemistry (18th-19th Century): Following the first isolation of zinc by Andreas Marggraf in 1746, the 18th and 19th centuries saw foundational research into the properties of zinc and its simple inorganic salts. americanelements.commdpi.com The development of zinc production methods, such as the retort process, laid the groundwork for the availability of zinc as a raw material for chemical synthesis. britannica.commdpi.com
Rise of Industrial Chemistry (Early 20th Century): The growth of industrial chemistry, particularly the nascent polymer industry in the early 20th century, created a demand for new chemical additives. This period saw the development of the electrolytic process for zinc production (1917), which improved the purity and availability of the metal. britannica.commdpi.com Research began to focus on metal soaps and carboxylates for their utility as driers in paints and varnishes and as stabilizers.
Mid-20th Century and the Polymer Boom: The post-World War II era witnessed a massive expansion in the production and application of synthetic polymers like PVC. This created a significant need for effective heat stabilizers to prevent polymer degradation during processing. Academic and industrial researchers began to systematically investigate various metal carboxylates, including those of zinc, for this purpose. The synthesis of such compounds was explored through methods like direct neutralization or precipitation (double decomposition). google.com
Late 20th Century to Present: Contemporary academic inquiry has been driven by the need for more efficient, selective, and environmentally benign chemical solutions. Research into this compound has focused on elucidating its catalytic mechanisms, such as its role in activating bonds in epoxy-acid vitrimers, and optimizing its performance in various applications. rsc.org The push for sustainable chemistry has further spurred interest in this compound as a less toxic replacement for heavy metal catalysts like lead, mercury, and tin in applications such as polyurethane catalysis. valuates.com Modern studies often employ advanced analytical techniques to characterize the coordination chemistry and performance of these complexes in detail. rsc.orgjlu.edu.cn
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
84418-65-5 |
|---|---|
Molecular Formula |
C16H30O4Zn |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
zinc;6-methylheptanoate |
InChI |
InChI=1S/2C8H16O2.Zn/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
ADJMNWKZSCQHPS-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Zinc Isooctanoate
Direct Neutralization and Precipitation Approaches
These methods represent the most conventional and widely employed routes for synthesizing zinc isooctanoate. They are based on fundamental acid-base and precipitation reactions, offering reliable and scalable production pathways.
The saponification-double decomposition method, also known as a metathesis reaction, is a two-step aqueous process. This pathway is favored for its ability to produce a high-purity product with minimal unreacted starting materials.
Step 1: Saponification The process begins with the saponification of isooctanoic acid (commonly 2-ethylhexanoic acid). The acid is neutralized with a strong alkali, typically sodium hydroxide (B78521) (NaOH), in an aqueous medium to form a water-soluble salt, sodium isooctanoate.
Reaction: C₇H₁₅COOH + NaOH → C₇H₁₅COONa + H₂O
Step 2: Double Decomposition (Precipitation) In the second step, a solution of a water-soluble zinc salt, such as zinc sulfate (B86663) (ZnSO₄) or zinc chloride (ZnCl₂), is added to the sodium isooctanoate solution. This induces a double decomposition reaction, where the highly insoluble this compound precipitates out of the aqueous solution, while the soluble sodium salt (e.g., sodium sulfate) remains in the filtrate.
Reaction: 2 C₇H₁₅COONa + ZnSO₄ → (C₇H₁₅COO)₂Zn↓ + Na₂SO₄
The precipitated this compound is then isolated via filtration, followed by washing to remove residual soluble salts and drying to yield the final product.
This technique, often referred to as the direct or fusion method, involves the direct reaction of a basic zinc compound, most commonly zinc oxide (ZnO), with molten or dissolved isooctanoic acid. This approach is an acid-base neutralization reaction that avoids the use of intermediate salts.
The reaction is typically conducted at elevated temperatures to increase the reaction rate and drive the reaction to completion.
Reaction: ZnO + 2 C₇H₁₅COOH → (C₇H₁₅COO)₂Zn + H₂O
A key aspect of this method is the removal of the water byproduct, which is crucial for shifting the reaction equilibrium towards the product side according to Le Châtelier's principle. This is often achieved by performing the reaction in a non-polar organic solvent, such as toluene (B28343) or xylene, which forms an azeotrope with water, allowing for its continuous removal via a Dean-Stark apparatus. This method is advantageous for its atom economy and simpler process flow, though it may require more stringent temperature control to prevent thermal degradation.
Table 1: Comparison of Primary Synthetic Pathways for this compound
| Feature | Saponification-Double Decomposition | Oxidized Metal Salt Dissolution (Direct Method) |
|---|---|---|
| Principle | Two-step metathesis reaction | Direct acid-base neutralization |
| Primary Reactants | Isooctanoic acid, NaOH, Zinc Sulfate | Isooctanoic acid, Zinc Oxide |
| Solvent System | Aqueous (Water) | Organic (e.g., Toluene) or neat (solvent-free) |
| Key Byproduct | Soluble inorganic salt (e.g., Na₂SO₄) | Water (H₂O) |
| Purity Control | High; controlled by washing precipitate | Good; dependent on reactant purity and water removal |
| Process Steps | Saponification, precipitation, filtration, washing | Reaction, azeotropic distillation, solvent stripping |
| Advantages | High purity, operates at moderate temperatures | High atom economy, fewer raw materials |
| Disadvantages | Generates saline wastewater | Requires higher temperatures, organic solvents |
Advanced Synthetic Strategies for Related Zinc Carboxylates
While the classical methods described above are dominant for this compound, research into the synthesis of related metal carboxylates, such as zinc acetate (B1210297) and zinc stearate, has highlighted advanced strategies that offer potential benefits. These modern techniques could be adapted for this compound synthesis to enhance reaction efficiency, reduce energy consumption, and control product morphology.
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture. For other zinc carboxylates, it has been shown to dramatically reduce reaction times from hours to minutes, often leading to higher yields and narrower particle size distributions compared to conventional heating.
Sonochemical Synthesis: The application of high-intensity ultrasound induces acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. This technique could be applied to the direct ZnO-isooctanoic acid reaction to enhance the solid-liquid reaction interface.
Mechanochemical Synthesis: This solvent-free approach involves the high-energy ball milling of solid reactants (e.g., ZnO and solid isooctanoic acid, if cooled). The mechanical forces induce chemical reactions, offering an environmentally benign route that eliminates the need for solvents and minimizes waste.
These advanced methods present promising avenues for future process development, focusing on green chemistry principles and the production of materials with tailored physical properties.
Optimization of Reaction Parameters in this compound Synthesis
The efficiency, yield, and quality of this compound synthesis are highly dependent on the careful control of key reaction parameters.
Temperature is a critical parameter that directly influences the reaction kinetics. In both the double decomposition and direct dissolution methods, an increase in temperature generally leads to a faster reaction rate.
In Double Decomposition: The reaction is typically conducted between 50-90°C. While higher temperatures accelerate the precipitation, excessively high temperatures can affect the crystal structure of the precipitate and increase the solubility of the product, potentially lowering the yield.
In Direct Dissolution: This method requires higher temperatures, often in the range of 120-160°C, to overcome the activation energy of the heterogeneous reaction between solid ZnO and liquid isooctanoic acid and to facilitate the azeotropic removal of water. However, temperatures exceeding this range risk thermal decomposition of the acid or the final this compound product, leading to discoloration and impurities.
Table 2: Influence of Temperature on this compound Synthesis Parameters
| Temperature Range | Effect on Reaction Rate | Potential Issues | Optimal for Method |
|---|---|---|---|
| Low (30-50°C) | Slow; may be incomplete | Long reaction times, low conversion | - |
| Moderate (50-90°C) | Significantly increased rate | Minimal side reactions | Double Decomposition |
| High (120-160°C) | Very rapid reaction | Risk of thermal degradation, side products | Direct Dissolution |
| Very High (>180°C) | Extremely rapid | High probability of product decomposition | Not Recommended |
The choice of solvent and auxiliary reagents is fundamental to the success of the synthesis.
Solvent Role: In the double decomposition pathway, water is the ideal solvent as it solubilizes the ionic reactants (sodium isooctanoate and zinc sulfate) while rendering the final product, this compound, insoluble for easy separation. In the direct method, a non-polar aromatic solvent like toluene or xylene is not just a medium but an active participant in the process, serving as an azeotropic agent to remove water and drive the reaction forward. The choice of solvent dictates the required reaction temperature and the equipment needed for the process (e.g., a Dean-Stark trap).
Auxiliary Reagents: The primary auxiliary reagents are the bases used in the saponification step. Sodium hydroxide and potassium hydroxide are the most common choices. The purity of the alkali is important, as impurities can be incorporated into the final product. In the direct method, while not common, a catalyst is sometimes considered to lower the required reaction temperature, although this can introduce another separation step. The stoichiometry of the reactants (acid-to-base or acid-to-oxide ratio) must be precisely controlled to ensure complete conversion and avoid the presence of unreacted starting materials in the final product.
Coordination Chemistry and Structural Elucidation of Zinc Isooctanoate Complexes
Ligand Coordination Environments and Geometries
Zinc isooctanoate complexes can exhibit both tetrahedral and octahedral coordination geometries around the zinc center. ontosight.ai In many zinc carboxylate structures, the local environment around the zinc ion is nearly tetrahedral, with the first coordination sphere consisting of oxygen atoms from four different carboxylate groups. nih.gov Each carboxylate ligand often acts as a bidentate bridge, connecting two zinc atoms. nih.gov
However, octahedral coordination is also prevalent in zinc complexes, particularly in the presence of water or other ancillary ligands. wikipedia.org For instance, zinc acetate (B1210297) dihydrate features a distorted octahedral geometry where the zinc atom is coordinated to four oxygen atoms from acetate ligands and two water molecules. acs.org In some complex structures, both tetrahedral and octahedral zinc centers can coexist within the same molecule. For example, a novel anhydrous zinc(II) aceto 1-ethyl-3-methylimidazolium (B1214524) coordination compound contains both Zn(OAc)₆ octahedra and Zn(OAc)₄ tetrahedral sites linked together to form trinuclear clusters. acs.org The formation of either tetrahedral or octahedral geometries is a delicate balance of electronic and steric factors.
The coordination of isooctanoate ligands can lead to the formation of polymeric structures. In one instance, a zinc complex with a dicarboxylate ligand revealed that each zinc atom is coordinated by four oxygen atoms from four different ligands, resulting in a distorted tetrahedron. researchgate.net The rigid carboxyl group bridges adjacent zinc atoms to form dimeric eight-membered rings, which then link to form one-dimensional chains. researchgate.net
The coordination number and geometry of this compound complexes are significantly influenced by steric and electronic factors. The bulky nature of the isooctanoate ligand can sterically hinder the approach of additional ligands, favoring lower coordination numbers like four (tetrahedral). The specific isomer of isooctanoic acid used can also play a role in the resulting structure.
Electronic factors, such as the charge of the complex and the nature of other coordinated ligands, are also crucial. In positively charged four-coordinate zinc complexes, monodentate and bidentate coordination modes of a carboxylate group have nearly the same energy. nih.govnih.gov However, if other negatively charged ligands are present, the monodentate binding mode is often favored. nih.govnih.gov The energy difference between monodentate and bidentate coordination is generally small and can be influenced by hydrogen-bonding interactions with other groups in the coordination sphere. nih.govnih.gov
The presence of ancillary ligands, such as nitrogen-donor ligands, can significantly impact the final structure. rsc.orgrsc.org These ligands can compete with the isooctanoate for coordination sites, leading to changes in the coordination number and geometry of the zinc center. For example, the reaction of zinc(II) with a dicarboxylate co-ligand and a fused-ring pyrazole (B372694) resulted in the formation of robust metal-organic frameworks (MOFs), where the geometry of the final structure was dependent on the subtle changes in the ligand backbone. rsc.org
Spectroscopic and Diffraction Techniques for Structural Characterization
A variety of spectroscopic and diffraction techniques are employed to elucidate the structure of this compound complexes. ontosight.ainih.govresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for probing the coordination mode of the carboxylate group. The position of the asymmetric and symmetric COO⁻ stretching bands can provide information on whether the carboxylate is acting as a monodentate, bidentate chelating, or bidentate bridging ligand. nih.govresearchgate.net For instance, FTIR has been used to identify different zinc carboxylate species in oil paintings, revealing both crystalline and amorphous forms. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy , especially solid-state NMR, can provide valuable insights into the local environment of the zinc and carbon atoms. nih.govrsc.org ⁶⁷Zn and ¹³C NMR have been used to study a series of zinc carboxylates, suggesting the existence of distinct geometric groups based on spectroscopic parameters. nih.govrsc.org
Thermal Analysis , such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), can provide information about the thermal stability of the complexes and the loss of ligands upon heating. scirp.orgjpionline.org
The table below summarizes the key techniques and the type of information they provide for the structural characterization of zinc carboxylate complexes.
| Technique | Information Provided |
| FTIR Spectroscopy | Carboxylate coordination mode (monodentate, bidentate, bridging) |
| X-ray Diffraction (XRD) | Precise bond lengths, bond angles, and 3D crystal structure |
| NMR Spectroscopy | Local atomic environments, identification of different geometric isomers |
| Thermal Analysis (TGA/DSC) | Thermal stability, decomposition pathways |
Theoretical Considerations of Zinc-Ligand Bonding in Isooctanoate Systems
Theoretical methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide a deeper understanding of the electronic structure and bonding in this compound complexes. nih.govnih.govacademie-sciences.fr
DFT calculations can be used to determine the relative energies of different coordination modes (e.g., monodentate vs. bidentate) and geometries (e.g., tetrahedral vs. octahedral). nih.govnih.govresearchgate.net These calculations have shown that for four-coordinate zinc complexes, the energy difference between monodentate and bidentate coordination of a carboxylate ligand is often small, suggesting a flat potential energy surface. nih.govnih.gov This small energy difference indicates that the coordination mode can be easily influenced by other factors, such as hydrogen bonding within the complex. nih.govnih.gov
Theoretical studies also help in understanding the nature of the zinc-oxygen bond. The interaction between the zinc ion and the carboxylate ligand is primarily electrostatic, but there is also a degree of covalent character. DFT calculations can quantify the amount of charge transfer from the ligand to the metal center. nih.gov In a protein-like environment, the charge transfer from the coordinating atoms to the zinc ion can be so significant that it virtually neutralizes the charge on the zinc, which in turn affects its ability to accept additional ligands. nih.gov
Furthermore, theoretical models can be used to predict and interpret spectroscopic data. For example, calculations can help assign vibrational frequencies in FTIR spectra to specific molecular motions and can predict NMR chemical shifts. researchgate.netresearchgate.net By combining experimental and theoretical approaches, a comprehensive picture of the structure and bonding in this compound complexes can be achieved.
Catalytic Applications and Mechanistic Insights of Zinc Isooctanoate
Catalysis in Polymerization and Curing Reactions
Zinc isooctanoate is a widely utilized catalyst in the polymer industry, particularly for thermosetting resins. It plays a crucial role in the formation of complex polymer networks by accelerating specific chemical reactions.
In the formulation of polyurethane coatings and elastomers, this compound serves as an important catalyst. ontosight.ai It is frequently employed to accelerate the curing process in these systems. google.com While organotin compounds are highly active, zinc-based catalysts like this compound offer lower activity, which translates to a longer pot life, providing better processing control. google.com These catalysts are particularly well-suited for curing reactions that occur at elevated temperatures and for systems based on aromatic isocyanates. google.com Zinc carboxylates, including this compound, are available for formulators to produce high-quality polyurethane coatings and elastomers. rsc.org In some applications, it is used as a co-catalyst, often in conjunction with other metal carboxylates like bismuth compounds, to achieve a desired balance of properties in the final product. researchgate.net
Table 1: Applications of this compound in Polymerization and Curing
| Application Area | Polymer System(s) | Catalytic Role | Key Outcome |
| Coatings & Elastomers | Polyurethane (PU) | Primary or Co-catalyst | Promotes isocyanate cross-linking, shortens curing time. ontosight.ai |
| Adhesives | Polyurethane (PU) | Curing Catalyst | Promotes rapid curing and improves mechanical properties. google.com |
| Heat Stabilization | Polyvinyl Chloride (PVC) | Heat Stabilizer | Prevents thermal degradation during processing. nih.gov |
| Silicone Resins | Silicones | Condensation Catalyst | Facilitates condensation of silicone resins. tib-chemicals.com |
Research into the catalytic behavior of this compound reveals a distinct selectivity. Its catalytic activity towards the primary urethanization reaction (the polyol-isocyanate or "gelling" reaction) is comparatively low. researchgate.netunina.it This is in contrast to its strong promotion of the secondary cross-linking reactions that form biuret (B89757) and allophanate (B1242929) bonds, which often require additional heat to be effective. researchgate.net
This selectivity makes this compound a valuable tool for formulators. By using it in combination with a more efficient urethane (B1682113) catalyst, such as a bismuth carboxylate, it is possible to independently control the gelling and cross-linking phases of the cure. researchgate.net This allows for a "back-end" cure, where the initial polymer chain extension is followed by a heat-activated cross-linking, providing a desirable cure profile for many applications. Compared to highly active organotin catalysts, zinc catalysts generally provide a slower, more controlled cure, which can be advantageous for processes requiring a longer working time before the material solidifies. google.com
Table 2: Research Findings on the Catalytic Activity of this compound
| Research Focus | Finding | Implication |
| Catalytic Selectivity | Preferentially catalyzes biuret and allophanate cross-linking reactions over the primary urethane (gel) reaction. researchgate.net | Allows for tailored curing profiles, often used as a co-catalyst to control "back-end" cure. researchgate.net |
| Relative Activity | Lower catalytic activity compared to organotin catalysts for the urethanization reaction. google.comunina.it | Results in longer pot life and more controlled processing; suitable for high-temperature curing. google.com |
| Mechanism | Acts as a Lewis acid, activating isocyanate groups for reaction with urethane or urea (B33335) groups. | Facilitates the formation of a denser polymer network, enhancing final properties. |
| Co-Catalysis | Often used with bismuth carboxylates, which are efficient urethane catalysts. researchgate.net | Provides a balanced catalysis of both gelling and cross-linking reactions. researchgate.net |
Catalysis in Organic Transformations
Beyond polymerization, this compound and related zinc carboxylates serve as effective catalysts in various fundamental organic reactions. Their function is typically rooted in the Lewis acidic nature of the zinc ion, which can activate substrates for subsequent chemical transformation.
Zinc (II) compounds can catalyze the oxidation of alcohols. researchgate.netnih.gov Theoretical studies using density functional theory (DFT) have investigated the mechanism of Zn(II)-catalyzed oxidation of benzylic alcohol to benzaldehyde (B42025) and further to an ester using hydrogen peroxide as the oxidant. rsc.org These studies suggest that the reaction proceeds via an intermediate sphere mechanism, where a hydrogen atom is transferred from the alcohol to the peroxide. rsc.org While zinc itself is not redox-active, it facilitates the oxidation by coordinating the reactants. scielo.br The use of a bimetallic Zn-Co layered double hydroxide (B78521) has also been shown to be an efficient catalyst for the oxidation of alcohols to their corresponding aldehydes or ketones at relatively low temperatures with high selectivity. nih.gov
This compound is a representative of the zinc carboxylate class of catalysts used in organic synthesis, particularly for esterification and transesterification reactions. ontosight.aitib-chemicals.com These reactions are fundamental in oleochemistry and for producing a wide array of industrial products. tib-chemicals.com For instance, zinc acetate (B1210297) is used industrially as a catalyst in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) via the transesterification of dimethyl terephthalate with ethylene (B1197577) glycol. conicet.gov.ar
Simple zinc salts have been demonstrated to be effective and recyclable catalysts for the solvent-free esterification of fatty acids with various alcohols. nih.gov The mechanism involves the zinc ion acting as a Lewis acid, activating the carbonyl group of the carboxylic acid or ester, thereby making it more susceptible to nucleophilic attack by an alcohol. In the transesterification of triglycerides, the zinc carboxylate catalyst interacts with the alcohol and the triglyceride, facilitating the exchange of the alkyl groups. Highly active and stable zinc complexes have been designed specifically for transesterification, capable of catalyzing reactions even with sterically demanding alcohols.
Table 3: this compound as a Catalyst in Organic Synthesis
| Reaction Type | Substrates | Product(s) | Catalytic Role |
| Esterification | Fatty Acids + Alcohols | Fatty Acid Esters | Lewis acid catalyst activating the carboxylic acid. nih.gov |
| Transesterification | Triglycerides + Alcohols | Fatty Acid Alkyl Esters + Glycerol | Facilitates the exchange of alkoxy groups. |
| Transesterification | Dimethyl Terephthalate + Ethylene Glycol | Polyethylene Terephthalate (PET) | Catalyst for polycondensation (by analogy with zinc acetate). conicet.gov.ar |
| Alcohol Oxidation | Primary/Secondary Alcohols | Aldehydes/Ketones | Facilitates oxidation by activating the alcohol (by analogy with other Zn(II) catalysts). rsc.orgresearchgate.net |
Mechanistic Pathways of this compound-Mediated Catalysis
The catalytic activity of this compound, like other zinc(II) carboxylates, is rooted in the specific electronic and coordination properties of the zinc(II) ion. Understanding the mechanistic pathways provides crucial insights into how this catalyst facilitates chemical transformations.
Role of Zinc(II) Ion in Reaction Activation
The primary role of the zinc(II) ion in catalysis stems from its function as a Lewis acid. libretexts.orgmdpi.com With a d¹⁰ electronic configuration, the Zn(II) ion is not redox-active under typical catalytic conditions, meaning it does not directly participate in oxidation-reduction reactions. libretexts.org Instead, its catalytic power arises from its ability to accept electron pairs from substrate molecules, thereby activating them for subsequent reaction steps.
This Lewis acidic character allows the zinc center to coordinate with electron-rich atoms in the reactants, such as the oxygen atoms of carbonyl groups in esters, epoxides, or isocyanates, and the nitrogen atoms in amines. nih.govpoliuretanos.com.brresearchgate.net This coordination has several activating effects:
Polarization: By withdrawing electron density, the zinc ion polarizes the coordinated bond. For instance, in the ring-opening polymerization (ROP) of lactide, coordination of the zinc ion to the carbonyl oxygen of the lactide monomer makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. rsc.org
Geometric Arrangement: The zinc ion acts as a template, bringing reactants into close proximity and in the correct orientation for reaction. libretexts.org Its flexible coordination geometry, capable of adopting tetrahedral, square pyramidal, trigonal bipyramidal, or octahedral arrangements, allows it to accommodate various substrates and intermediate structures throughout the catalytic cycle. mdpi.com
In enzymatic systems, the catalytic zinc ion is often coordinated by amino acid residues (like histidine) and water molecules. nih.govnih.govnih.gov This environment finely tunes the Lewis acidity and reactivity of the zinc center. In synthetic catalysis with this compound, the isooctanoate ligands and solvent molecules play a similar role in modulating the metal center's activity. The bulky, branched nature of the isooctanoate group can also influence substrate accessibility and the stereochemistry of the reaction.
Proposed Catalytic Cycles and Intermediate Species
The catalytic activity of zinc carboxylates like this compound is realized through a series of elementary steps that form a closed catalytic cycle. The specific nature of the cycle and the intermediates involved depend on the reaction being catalyzed, such as polymerization, esterification, or urethane formation.
Ring-Opening Polymerization (ROP) of Cyclic Esters:
A widely accepted mechanism for the ROP of lactones (e.g., lactide, ε-caprolactone) catalyzed by zinc carboxylates is the coordination-insertion mechanism . researchgate.net This pathway typically involves the following key species and steps:
Initiation: The reaction is often initiated by a co-initiator, typically an alcohol (ROH). The alcohol coordinates to the zinc center, and a proton transfer occurs, leading to the formation of a zinc alkoxide species (L-Zn-OR, where L is the isooctanoate ligand) and a molecule of isooctanoic acid. This zinc alkoxide is the active initiating species.
Coordination: A monomer molecule (e.g., lactide) coordinates to the Lewis acidic zinc center of the zinc alkoxide species. sioc-journal.cn
Insertion (Propagation): The alkoxide group (–OR) executes a nucleophilic attack on the carbonyl carbon of the coordinated monomer. This opens the ring and inserts the monomer unit into the zinc-alkoxide bond, elongating the polymer chain and regenerating the zinc alkoxide functionality at the new chain end.
Chain Transfer/Termination: The cycle repeats, propagating the polymer chain. The process can be terminated by reaction with water or other protic species, or the growing chain can be transferred to another alcohol molecule.
In the absence of an alcohol co-initiator, the carboxylate ligand itself or trace water can sometimes act as the initiator, though this can lead to less control over the polymerization. researchgate.net
Polyurethane Formation:
In the synthesis of polyurethanes from isocyanates and polyols, this compound can catalyze the reaction through a mechanism involving the activation of both reactants. researchgate.netgoogle.com
Complex Formation: The catalyst can form a complex with either the alcohol (polyol) or the isocyanate. poliuretanos.com.br A proposed mechanism involves the formation of a ternary complex between the zinc catalyst, an alcohol molecule, and an isocyanate molecule. nih.gov
Activation and Nucleophilic Attack: The zinc ion, acting as a Lewis acid, coordinates to the nitrogen or oxygen atom of the isocyanate group (–N=C=O), increasing the electrophilicity of the carbonyl carbon. Simultaneously, the isooctanoate ligand can act as a Lewis base, activating the alcohol through hydrogen bonding. nih.govmdpi.com This dual activation facilitates the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate's carbon atom.
Product Formation and Catalyst Regeneration: The attack leads to the formation of a urethane linkage, and the catalyst is regenerated to participate in another cycle. poliuretanos.com.br
Table of Proposed Intermediate Species
| Reaction Type | Proposed Intermediate Species | Description |
|---|---|---|
| Ring-Opening Polymerization | Zinc Alkoxide (L-Zn-OR) | The active species that initiates and propagates the polymer chain. sioc-journal.cn |
| Ring-Opening Polymerization | Monomer-Catalyst Adduct | The cyclic ester monomer coordinated to the Lewis acidic zinc center prior to insertion. sioc-journal.cn |
| Polyurethane Formation | Ternary Catalyst-Reactant Complex | A complex involving the zinc catalyst, an alcohol, and an isocyanate, facilitating dual activation. nih.gov |
| Transesterification | Tetrahedral Intermediate | The intermediate formed upon nucleophilic attack on the ester carbonyl, stabilized by the Zn(II) ion. researchgate.net |
Quantum Chemical Investigations of Catalytic Mechanisms
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the detailed mechanisms of reactions catalyzed by zinc compounds. researchgate.netnih.gov These computational methods allow researchers to map the potential energy surface of a reaction, identify transition states, and calculate activation energy barriers, providing insights that are often difficult to obtain through experimental means alone. ias.ac.inanl.gov
For zinc carboxylate-mediated catalysis, DFT studies have been instrumental in:
Confirming Reaction Pathways: By calculating the free energy barriers for different proposed mechanisms, DFT can identify the most energetically favorable pathway. For example, in the transesterification for polyester (B1180765) synthesis catalyzed by zinc acetate, DFT calculations showed that the rate-limiting step was the transesterification between a phenol (B47542) and an acid anhydride, and the presence of the zinc catalyst significantly lowered the energy barrier compared to the uncatalyzed reaction. researchgate.net
Characterizing Intermediate and Transition State Structures: DFT allows for the optimization of the geometries of transient species, providing detailed information on bond lengths, bond angles, and coordination environments. nih.govrsc.org In a study on zinc-catalyzed polyurethane formation, molecular modeling supported a dual activation mechanism where ternary adducts form, activating both the isocyanate and the alcohol through hydrogen bonding. nih.gov
Evaluating Ligand Effects: Quantum chemical methods can quantify the electronic and steric effects of different ligands on the catalyst's activity. For instance, a comparative DFT study on zinc acetate and zinc pivalate (B1233124) (a branched carboxylate similar to isooctanoate) found that the bulkier pivalate ligand led to a lower energy barrier for the rate-limiting step in a polyesterification reaction. researchgate.net This was attributed to favorable orbital interactions and decreased distortion energy in the transition state. The HOMO-LUMO gap of the catalyst, a measure of chemical reactivity, can also be calculated and correlated with catalytic activity. researchgate.netnih.gov
Table of DFT-Calculated Energy Barriers
| Reaction System | Catalyst | Rate-Limiting Step | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Transesterification of 4-acetoxybenzoic acid | None | Transesterification | > 51.84 | researchgate.net |
| Transesterification of 4-acetoxybenzoic acid | Zinc Acetate | Transesterification | 51.84 | researchgate.net |
| Transesterification of 4-acetoxybenzoic acid | Zinc Pivalate | Transesterification | 51.36 | researchgate.net |
Note: The data illustrates the reduction in activation energy by a zinc carboxylate catalyst and the influence of the carboxylate ligand's structure.
These computational investigations provide a molecular-level understanding of how this compound likely functions as a catalyst, guiding the design of more efficient catalytic systems. researchgate.netanl.gov
Advanced Materials Science Applications of Zinc Isooctanoate
Polymer Stabilization and Degradation Mitigation
The primary industrial application of zinc isooctanoate in polymer science is as a stabilizer, particularly for chlorine-containing polymers like polyvinyl chloride (PVC). bdmaee.netcyclohexylamine.net It plays a critical role in preventing the degradation of polymers when exposed to heat and light, thereby extending their service life and maintaining their physical properties.
Thermal Stability Enhancement in Polymeric Systems
This compound serves as a highly effective thermal stabilizer, especially during high-temperature processing of polymers such as PVC, polyethylene (B3416737) (PE), and polypropylene (B1209903) (PP). bdmaee.netcyclohexylamine.net Polymers are susceptible to thermal degradation when subjected to processes like extrusion or injection molding, which can lead to molecular chain scission, cross-linking, discoloration, and a decline in mechanical properties. bdmaee.netsci-hub.se
The mechanism of stabilization involves several actions. This compound can capture free radicals that are generated at high temperatures, which prevents the chain reactions responsible for breaking down polymer chains. bdmaee.net Furthermore, the zinc ions in this compound can react with unstable active groups within the polymer structure. For instance, in PVC, it reacts with and substitutes unstable allyl chlorine atoms, a primary initiation site for degradation. nbinno.com It also neutralizes hydrogen chloride (HCl), a corrosive by-product of PVC degradation, by reacting with it to form harmless and more stable zinc chloride (ZnCl₂), thus preventing the autocatalytic decomposition of the polymer. bdmaee.netnist.gov This action significantly increases the thermal decomposition temperature and reduces the rate of weight loss at elevated temperatures. bdmaee.net
The table below illustrates the effect of this compound on the thermal stability of various polymers.
| Polymer | This compound Content (%) | Thermal Decomposition Temp. (°C) | Thermal Weight Loss Rate (%) |
| PVC | 0 | 210 | 15 |
| PVC | 2 | 245 | 8 |
| PE | 0 | 350 | 12 |
| PE | 2 | 380 | 6 |
| PP | 0 | 320 | 14 |
| PP | 2 | 355 | 7 |
This table is generated based on data presented in research findings, illustrating a clear trend of improved thermal stability with the addition of this compound. bdmaee.net
Anti-aging Properties and Material Durability
Beyond thermal stability, this compound contributes to the long-term durability and anti-aging of polymeric materials. bdmaee.net Its antioxidant capabilities help prevent oxidative degradation during both processing and storage. bdmaee.net In accelerated aging tests, polypropylene samples containing this compound demonstrated superior retention of tensile strength and impact strength compared to unstabilized samples. bdmaee.net
Zinc compounds, including zinc oxide which can be formed from precursors like this compound, are known for their ability to absorb UV radiation. nih.govmdpi.com This UV-blocking capacity helps to protect the polymer matrix from photodegradation, a major cause of aging in materials used in outdoor applications. nih.govresearchgate.net By acting as a physical shield and a radical scavenger, zinc compounds delay the onset of degradation, which manifests as yellowing, surface cracking, and embrittlement. nih.gov This preservation of structural integrity and appearance significantly extends the functional lifespan and durability of the final product. researchgate.netqidi-chem.com
Synergistic Effects with Co-stabilizers and Additives
This compound is frequently used in mixed-metal stabilizer systems, most notably in combination with calcium carboxylates (e.g., calcium stearate) for PVC stabilization. nbinno.comnih.gov This Ca/Zn system exhibits a powerful synergistic effect. The zinc component, such as this compound or stearate, provides excellent initial color stability by quickly replacing labile chlorine atoms in the PVC chain. sci-hub.senbinno.com However, the resulting zinc chloride can catalyze degradation. The calcium component then acts as a secondary stabilizer by reacting with the zinc chloride and scavenging any released HCl, thereby providing long-term thermal stability. sci-hub.senbinno.com
This synergy can be further enhanced by incorporating co-stabilizers like β-diketones, organic phosphites, and polyols such as pentaerythritol (B129877) (PER). nih.govnih.govjlu.edu.cn These additives can complex with the zinc chloride, preventing its catalytic activity and postponing the "zinc burning" phenomenon, which is a rapid, blackening degradation. nih.govresearchgate.net Studies have shown that combining a Ca/Zn stabilizer with pentaerythritol significantly improves both the induction time and the long-term stability time of PVC compared to using the Ca/Zn system alone. sci-hub.senih.gov
The table below demonstrates the synergistic effect of a zinc-based stabilizer with a co-stabilizer in PVC.
| Stabilizer System | Induction Time (ti) (min) | Stability Time (ts) (min) |
| CaSt₂/ZnSt₂ | 9 - 54 | 12 - 56 |
| CaSt₂/Zn-Complex | 44 - 85 | 49 - 88 |
| CaSt₂/Zn-Complex + PER | >102 | >105 |
Data adapted from research on synergistic effects in PVC stabilization, where Zn-Complex represents a zinc-based stabilizer functionally similar to this compound and PER is pentaerythritol. sci-hub.se
Nanomaterial and Coordination Polymer Fabrication via this compound Precursors
This compound can also serve as a chemical precursor for the synthesis of advanced materials. Its role as a source of zinc ions is pivotal in the bottom-up fabrication of both zinc oxide (ZnO) nanoparticles and complex coordination polymers.
As a precursor for ZnO nanoparticles, this compound can be used in methods such as thermal decomposition, sol-gel synthesis, or microwave-assisted synthesis. scispace.comresearchgate.net In these processes, the organic isooctanoate ligands are removed through heat or chemical reaction, leaving behind ZnO. The synthesis conditions, including temperature, solvent, and concentration, can be controlled to tailor the size, morphology, and crystalline structure of the resulting nanoparticles. mdpi.comnih.gov While various zinc salts like zinc acetate (B1210297) and zinc nitrate (B79036) are commonly cited as precursors, this compound offers good solubility in organic solvents, making it suitable for non-aqueous synthesis routes. scispace.commdpi.comnih.gov
In the field of coordination polymers, which are materials with repeating coordination entities extending in one, two, or three dimensions, this compound can be used as the source of Zn(II) ions. mdpi.comsfu.ca These Zn(II) ions act as nodes that are linked together by organic bridging ligands (e.g., carboxylates, N-donors) to form extended network structures. mdpi.commdpi.com The isooctanoate ligand may either be incorporated into the final structure or be displaced by more structurally significant ligands during the self-assembly process. The resulting zinc-based coordination polymers have potential applications in catalysis, sensing, and gas storage. mdpi.commdpi.com
Role in Coatings and Adhesives Formulations
In the coatings industry, this compound functions as an effective drying agent, or siccative. qidi-chem.com It catalyzes the oxidative cross-linking of drying oils and alkyd resins in paints and varnishes. qidi-chem.com This action accelerates the drying time of the coating, allowing a durable, solid film to form more quickly. In addition to promoting drying, it can also improve the final properties of the paint film, such as its hardness and gloss. qidi-chem.com
In adhesive and sealant formulations, zinc carboxylates like this compound or the closely related zinc neodecanoate act as catalysts and crosslinking enhancers. They can improve the adhesion strength and flexibility of various systems, including polyurethane and silicone-based formulations. By promoting better intermolecular interactions and curing, these compounds help to create a more robust and durable bond between the adhesive and the substrate.
Impact on Polymer Processing Stability
The stability of a polymer during processing is critical for manufacturing high-quality products. This compound enhances processing stability by providing both thermal stabilization and lubrication. bdmaee.netcyclohexylamine.net By inhibiting thermal degradation at high processing temperatures, it helps maintain the polymer's molecular weight and prevents discoloration, ensuring the final product meets its required specifications. bdmaee.net
This compound also exhibits lubricating properties, which reduce the friction between the polymer melt and the surfaces of processing equipment like extruders and molds. bdmaee.net This internal and external lubrication leads to a reduction in the melt viscosity of the polymer. bdmaee.net Improved processing fluidity not only lowers energy consumption and reduces wear on equipment but also enhances production efficiency and the quality of the finished product. bdmaee.net
The following table summarizes the impact of this compound on key polymer processing parameters.
| Polymer System | This compound Content (%) | Friction Coefficient Reduction (%) | Melt Viscosity Reduction (%) |
| Polyethylene (PE) | 2 | 20 | 15 |
| Polyvinyl Chloride (PVC) | 2 | 18 | 22 |
This data is derived from studies on the effect of this compound on polymer processing, highlighting its dual function as a stabilizer and lubricant. bdmaee.net
Theoretical and Computational Chemistry Studies on Zinc Isooctanoate
Molecular Modeling of Zinc Isooctanoate Structures and Complexes
Molecular modeling is a critical tool for visualizing and understanding the three-dimensional structures of this compound and its various aggregated forms. These models are essential for correlating molecular-level structures with macroscopic properties.
One significant application of molecular modeling has been in the study of the viscosity of liquid zinc 2-ethylhexanoate, a compound often used interchangeably with this compound. shepchem.com Researchers have used computational methods to construct models of potential molecular structures to explain variations in physical properties. The primary models considered include a basic zinc carboxylate structure, often represented as μ-4-oxo-hexakis-(μ-2-ethylhexanato)-tetrazinc(II), and polymeric forms. shepchem.com
The initial geometries for these models are often based on crystal structures of related compounds, such as basic zinc acetate (B1210297). shepchem.com These starting structures are then optimized using quantum chemistry methods to find the most stable energetic conformations. Through this approach, researchers have proposed that the viscosity of this compound is related to the presence of a specific polymeric structure, catena-2-ethylhexanato-(O,O′)-di-(tri-μ-2-ethylhexanato-(O,O′)-dizinc(II)). shepchem.com The modeling suggests that the formation of this polymer, as opposed to simpler dimeric or tetranuclear structures, leads to the observed high viscosity. shepchem.comslideshare.net
Table 1: Modeled Structures of this compound Complexes
| Modeled Structure | Key Features | Predicted Property Correlation |
|---|---|---|
| μ-4-oxo-hexakis-(μ-2-ethylhexanato)-tetrazinc(II) | A tetranuclear oxo-centered basic zinc carboxylate core. | Represents a fundamental structural unit. |
| Zinc Carboxylate Dimer | A simpler complex involving two zinc centers. | Used as a comparative model for spectral analysis. shepchem.comslideshare.net |
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has been successfully applied to elucidate the structural characteristics of this compound that arise from its synthesis, which in turn helps in understanding the reaction products.
In the context of the reaction between zinc oxide and 2-ethylhexanoic acid, DFT calculations have been used to understand the resulting molecular structures that dictate the final product's properties. shepchem.com By calculating the vibrational frequencies of proposed structures, such as the tetranuclear μ-Zn4O core and the polymeric form, and comparing them to experimental infrared (IR) spectra, DFT can help identify the predominant species in the product mixture. shepchem.com
For this compound, DFT calculations predicted that the polymeric structure would have a lower symmetry compared to the tetranuclear complex. slideshare.net This reduced symmetry leads to an increased intensity of the asymmetric carboxylate stretch in the simulated IR spectrum. shepchem.comslideshare.net This theoretical prediction aligns with experimental observations where a correlation was found between the liquid's viscosity and the intensity of an IR absorption band at 1632 cm⁻¹. shepchem.comslideshare.net This agreement provides strong evidence that the formation of the polymeric species is a key aspect of the reaction product, thereby elucidating the structural outcome of the synthesis. shepchem.com
The geometries of the 2-ethylhexanoic acid, its corresponding anion, and various zinc complexes were optimized using the B3LYP functional, a common and reliable DFT method. shepchem.com Such calculations confirm that the modeled structures are at a local energy minimum, validating them as plausible representations of the molecules. shepchem.com
Simulation of Coordination Environments and Ligand Dynamics
Simulations using methods like molecular dynamics (MD) are crucial for understanding the dynamic behavior of molecules, including the coordination environment around the zinc centers and the movement of the isooctanoate ligands. While specific MD simulations for this compound are not widely published, the principles are well-established from studies on other zinc complexes and nanoparticles. osti.govcore.ac.uk
Molecular dynamics simulations can model the movement of the flexible alkyl chains of the isooctanoate ligands. The dynamics of these chains are important for understanding properties like solubility and viscosity. In a polymeric structure, the entanglement and interactions of these chains would be a key factor in the material's bulk rheological properties. Simulations can also provide insight into how solvent molecules interact with the this compound complex, forming solvation shells and influencing its stability and reactivity. osti.govplos.org
Prediction of Electronic Structures and Reactivity Profiles
Computational methods are essential for predicting the electronic structure of this compound, which governs its reactivity. DFT and other quantum chemistry techniques can be used to calculate a range of electronic properties.
The electronic structure of zinc-containing compounds can be challenging to model accurately, particularly due to the treatment of the Zn 3d electrons. idosi.orgbath.ac.uk Methods like the generalized gradient approximation (GGA) with an on-site Coulomb correction (GGA+U) are often employed to improve the prediction of properties like the band gap and the energy levels of the d-orbitals. bath.ac.uk
For a molecule like this compound, these calculations can predict the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and determine the electrostatic potential. The HOMO-LUMO gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The locations of the HOMO and LUMO can indicate the likely sites for nucleophilic and electrophilic attack, respectively.
Calculations of atomic charges can reveal the polarity of bonds within the molecule, such as the Zn-O bonds of the carboxylate group. researchgate.net This information is vital for understanding how this compound will interact with other reagents. For instance, in its use as a precursor for the synthesis of zinc oxide (ZnO) nanocrystals, the decomposition pathway is fundamentally governed by its electronic structure and the strength of its chemical bonds. acs.orgresearchgate.net Theoretical predictions can help rationalize why decomposition occurs at specific temperatures and why it may lead to different products under various conditions. acs.org
Table 2: Predicted Electronic Properties and Their Significance
| Electronic Property | Computational Method | Significance for Reactivity |
|---|---|---|
| HOMO-LUMO Gap | DFT, GGA+U | Indicates chemical stability and reactivity. |
| Electron Density Distribution | DFT | Shows the distribution of charge and identifies electron-rich/deficient areas. |
| Partial Atomic Charges | Natural Population Analysis | Quantifies the ionic/covalent character of bonds (e.g., Zn-O). |
Future Research Directions and Emerging Paradigms in Zinc Isooctanoate Chemistry
Development of Novel Synthetic Strategies
The traditional synthesis of zinc isooctanoate, typically involving the reaction of zinc oxide with isooctanoic acid at elevated temperatures or metathesis reactions, is effective but presents opportunities for improvement in terms of energy efficiency, waste reduction, and process control. Future research is focused on developing greener, more sophisticated synthetic methodologies.
Key research thrusts include the adoption of non-classical energy sources and solvent-free conditions. Microwave-assisted synthesis, for example, offers a pathway to drastically reduce reaction times from hours to minutes, minimizing energy consumption and thermal degradation byproducts. Similarly, mechanochemistry, utilizing high-energy ball milling to drive reactions in the solid state, represents a paradigm shift towards solvent-free manufacturing. This approach not only aligns with the principles of green chemistry by eliminating solvent waste but can also potentially yield unique polymorphs or amorphous phases of this compound with distinct reactivity.
Furthermore, the principles of process intensification are being applied through the development of continuous flow reactor systems. Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to superior product consistency, enhanced safety, and seamless scalability from the laboratory to industrial production.
Table 8.1: Comparison of Advanced Synthetic Strategies for this compound
| Synthetic Strategy | Key Principle | Potential Advantages | Primary Research Challenges |
|---|---|---|---|
| Microwave-Assisted Synthesis | Direct molecular heating via microwave irradiation. | Rapid reaction rates, improved energy efficiency, reduced side reactions. | Scalability of microwave reactors, ensuring uniform heating in large volumes. |
| Mechanochemical Synthesis | Inducing chemical reactions in solids via mechanical force (e.g., ball milling). | Solvent-free, low energy consumption, potential for novel phase formation. | Monitoring reaction progress in real-time, controlling product morphology. |
| Continuous Flow Synthesis | Reactants are continuously pumped through a reactor for conversion. | Superior process control, enhanced safety, easy scalability, high consistency. | Reactor design to prevent clogging, optimizing residence time and mixing. |
Exploration of Untapped Catalytic Potentials
The catalytic activity of this compound is primarily associated with its Lewis acidic zinc center. Future research aims to harness this activity for a broader and more complex range of chemical transformations beyond its current industrial use.
A significant frontier is in the field of biodegradable polymers. Zinc carboxylates are competent initiators for the Ring-Opening Polymerization (ROP) of cyclic esters like lactide and caprolactone. Future studies will focus on meticulously tuning the catalytic system. By modifying the ancillary ligands or using co-initiators in conjunction with this compound, researchers aim to gain precise control over polymer molecular weight, lower the polydispersity, and dictate the stereochemistry of polymers like polylactide (PLA). This control is critical for tailoring the mechanical properties and degradation profiles of the resulting materials for high-value applications.
Another emerging area is the application of this compound in more challenging organic transformations. While noble metals like palladium and rhodium dominate C-H activation catalysis, there is a growing interest in using earth-abundant, low-toxicity metals like zinc. Research could explore the potential of this compound, perhaps as part of a bimetallic system or activated by light, to catalyze specific C-H functionalization or cross-coupling reactions. The lipophilic isooctanoate ligands could play a crucial role in solubilizing the catalyst and substrate, facilitating reactions in non-polar media.
Table 8.2: Emerging Catalytic Applications for this compound
| Catalytic Application | Reaction Type | Scientific Rationale | Key Research Objective |
|---|---|---|---|
| Biodegradable Polymer Synthesis | Ring-Opening Polymerization (ROP) | The Lewis acidic Zn(II) center activates cyclic ester monomers (e.g., lactide). | Achieve stereo- and molecular weight control for custom PLA/PCL polymers. |
| Asymmetric Catalysis | Asymmetric Aldol/Michael Additions | Use of chiral isooctanoate isomers or chiral co-ligands to create an asymmetric coordination sphere. | Develop enantioselective transformations using an earth-abundant metal catalyst. |
| C-H Functionalization | Oxidative Coupling or Direct Arylation | Harnessing the Lewis acidity of the zinc center to activate C-H bonds. | Design catalyst systems for specific, non-traditional bond formations. |
Integration into Advanced Functional Materials
The unique molecular structure of this compound—a central metal ion coordinated by bulky, flexible, and lipophilic carboxylate ligands—makes it an ideal building block or precursor for a new generation of advanced functional materials.
One of the most promising avenues is its use as a precursor for the synthesis of zinc oxide (ZnO) nanomaterials. Through controlled thermal decomposition (pyrolysis) or sol-gel routes, this compound can be transformed into ZnO nanoparticles, quantum dots, or thin films. The isooctanoate ligands can act as in-situ capping agents during synthesis, controlling nanocrystal size, preventing agglomeration, and ensuring good dispersibility in organic matrices. Future research will focus on correlating the decomposition kinetics and conditions with the resulting ZnO morphology, crystallinity, and optoelectronic properties.
Another exciting paradigm is the development of self-healing polymers. The coordinate bond between zinc and the carboxylate oxygen is dynamic and reversible. By incorporating this compound into a polymer backbone, these dynamic crosslinks can be engineered. When the material is damaged, these bonds can break and reform under a stimulus like heat, restoring the material's structural integrity. Research will investigate the bond-exchange kinetics and the influence of the polymer matrix on the efficiency of the healing process.
Table 8.3: this compound in Advanced Functional Material Development
| Material Type | Role of this compound | Resulting Functionality | Key Investigative Techniques |
|---|---|---|---|
| ZnO Nanomaterials | Single-source molecular precursor and capping agent. | Tunable particle size, high purity, enhanced dispersibility for electronics and optics. | TEM, XRD, Photoluminescence Spectroscopy, TGA-MS. |
| Self-Healing Polymers | Dynamic, reversible cross-linking agent. | Autonomous or stimulus-responsive damage repair, extended material lifetime. | Rheology, Dynamic Mechanical Analysis (DMA), Tensile Testing. |
| Functional Coatings | Hydrophobicity modifier and corrosion inhibitor. | Superhydrophobic surfaces, enhanced anti-corrosion performance. | Contact Angle Goniometry, Electrochemical Impedance Spectroscopy (EIS). |
| Metal-Organic Frameworks (MOFs) | Structural modulator or bulky ligand component. | Control of pore size, framework hydrophobicity, and guest accessibility. | Single-Crystal XRD, Gas Adsorption Analysis (BET). |
Interdisciplinary Research Opportunities
The full realization of this compound's potential requires transcending the traditional boundaries of synthetic chemistry. Collaborative, interdisciplinary research is essential for unlocking new functionalities and applications.
A powerful synergy exists with computational chemistry . High-level theoretical calculations, such as Density Functional Theory (DFT), can provide unprecedented insight into the structure of this compound oligomers in solution, elucidate complex catalytic mechanisms at the atomic level, and predict the electronic and material properties of novel structures. This in-silico modeling can rationally guide experimental efforts, reducing trial-and-error and accelerating the discovery process.
Collaboration with nanoscience and device physics is critical for translating fundamental materials research into tangible technology. For instance, chemists can synthesize ZnO thin films using this compound as a precursor, while physicists and engineers can integrate these films into devices like thin-film transistors (TFTs), piezoelectric sensors, or UV detectors. This collaborative loop allows for the optimization of the chemical synthesis based on device performance feedback.
Finally, research at the interface with environmental science will focus on designing for sustainability. This includes not only developing greener syntheses but also understanding the lifecycle of materials containing this compound. For example, when used as a catalyst for PLA, the research contributes to the circular economy. Future work could involve designing ligands that confer specific, controlled degradation profiles to the final material, ensuring minimal environmental persistence.
Table 8.4: Interdisciplinary Research Collaborations for this compound
| Collaborating Field | Research Focus | Key Questions to Address | Potential Impact |
|---|---|---|---|
| Computational Chemistry | Modeling catalytic cycles and material properties. | What is the active catalytic species? How does the ligand structure affect material properties? | Rational design of new catalysts and materials; accelerated discovery. |
| Nanoscience & Device Physics | Fabrication and testing of ZnO-based electronic devices. | How does the precursor affect ZnO film quality and device performance? | Development of next-generation transparent electronics, sensors, and energy harvesters. |
| Environmental Science | Lifecycle analysis and design for biodegradability. | What are the degradation pathways of materials made with this compound? Can we design for benign end-of-life? | Creation of sustainable materials and processes aligned with green chemistry principles. |
Q & A
Basic: What are the established methods for synthesizing zinc isooctanoate, and how can its purity be characterized?
Answer: this compound is typically synthesized via the reaction of isooctanoic acid with zinc oxide or zinc salts (e.g., zinc acetate) under controlled conditions. Key steps include:
- Reaction conditions : Temperature (80–120°C), solvent selection (e.g., toluene), and stoichiometric ratios (2:1 molar ratio of acid to zinc).
- Purification : Recrystallization from ethanol or vacuum distillation to remove unreacted precursors.
- Characterization : Use Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate-zinc bonding (peaks ~1540–1650 cm⁻¹ for asymmetric COO⁻ stretching), elemental analysis for Zn content, and thermogravimetric analysis (TGA) to assess thermal stability .
- Reproducibility : Document reaction parameters rigorously (e.g., humidity control, stirring rates) as per standardized protocols .
Basic: Which analytical techniques are most effective for verifying the structural integrity of this compound?
Answer:
- X-ray diffraction (XRD) : Determines crystalline structure and identifies polymorphs.
- Nuclear magnetic resonance (NMR) : ¹³C NMR confirms the organic ligand’s integrity (e.g., isooctanoate chain).
- Inductively coupled plasma optical emission spectroscopy (ICP-OES) : Quantifies zinc content to validate stoichiometry.
- Gas chromatography-mass spectrometry (GC-MS) : Detects residual solvents or byproducts. Cross-referencing with databases like ChemSpider ensures alignment with published spectra .
Advanced: How should researchers design experiments to compare the catalytic efficiency of this compound with other metal carboxylates in transesterification reactions?
Answer:
- Variables : Catalyst loading (e.g., 0.1–5 mol%), temperature (60–150°C), substrate scope (e.g., vegetable oils vs. synthetic esters).
- Control groups : Include commercially used catalysts (e.g., tin octoate) and blank reactions.
- Metrics : Monitor conversion rates via gas chromatography (GC), turnover frequency (TOF), and activation energy calculations (Arrhenius plots).
- Statistical validation : Use triplicate runs and ANOVA to assess significance of differences. Reference catalytic performance data from Reaxys or SciFinder for benchmarking .
Advanced: How can contradictions in reported physicochemical properties (e.g., solubility, thermal stability) of this compound be resolved?
Answer:
- Replicate studies : Reproduce experiments under identical conditions (e.g., solvent purity, heating rates).
- Meta-analysis : Aggregate data from peer-reviewed journals (avoiding preprints) and apply weighted averages.
- Identify confounding factors : For solubility discrepancies, test hygroscopicity effects or solvent polarity (via Hansen solubility parameters).
- Collaborative validation : Share samples with independent labs for comparative analysis, as emphasized in reproducibility guidelines .
Basic: What documentation practices ensure reproducibility in synthesizing this compound?
Answer:
- Detailed logs : Record reaction times, equipment calibration (e.g., thermocouples), and environmental conditions (humidity, atmospheric oxygen levels).
- Batch tracking : Assign unique identifiers to each synthesis batch for traceability.
- Open-source protocols : Publish step-by-step procedures on platforms like Protocols.io , adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Advanced: What systematic strategies are recommended for reviewing literature on this compound’s applications in polymer chemistry?
Answer:
- Database selection : Use SciFinder for reaction pathways, Reaxys for catalytic performance, and PubMed for biocompatibility studies.
- Search syntax : Combine keywords (e.g., "this compound" AND "polyester polymerization") with Boolean operators.
- Inclusion criteria : Prioritize studies with full experimental details, peer-reviewed status, and mechanistic insights.
- Citation tracking : Use Web of Science’s "Cited Reference Search" to identify foundational studies and recent advancements .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of aerosolized particles.
- Waste disposal : Neutralize acidic residues before disposal and adhere to local regulations for heavy-metal-containing waste. Consult SDS sheets for zinc analogs (e.g., zinc gluconate) as interim references .
Advanced: How can researchers critically evaluate conflicting mechanistic studies on this compound’s catalytic behavior?
Answer:
- Experimental scrutiny : Assess whether studies control for variables like moisture (hydrolysis side reactions) or ligand degradation.
- Spectroscopic validation : Use in-situ FTIR or EXAFS to observe real-time coordination changes during catalysis.
- Peer-review assessment : Favor studies published in journals with rigorous review processes (e.g., ACS Catalysis) over non-peer-reviewed sources. Cross-check with computational studies (DFT) for mechanistic plausibility .
Basic: What factors influence the stability of this compound under different storage conditions?
Answer:
- Temperature : Store at <25°C to prevent thermal decomposition (TGA data shows degradation onset ~200°C).
- Light exposure : Use amber glass vials to avoid UV-induced ligand oxidation.
- Humidity : Keep in desiccators to prevent hydrolysis, which can form zinc hydroxide byproducts. Stability data from accelerated aging studies can inform shelf-life predictions .
Advanced: What frameworks guide the integration of this compound into green chemistry workflows?
Answer:
- Lifecycle analysis (LCA) : Compare energy inputs and waste outputs against alternatives (e.g., enzymatic catalysts).
- Atom economy : Calculate based on reaction stoichiometry to minimize byproducts.
- Solvent selection guides : Prefer bio-based solvents (e.g., limonene) over petrochemical derivatives. Align with principles from the ACS Green Chemistry Institute .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
